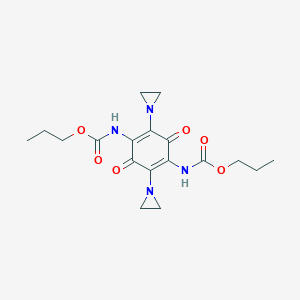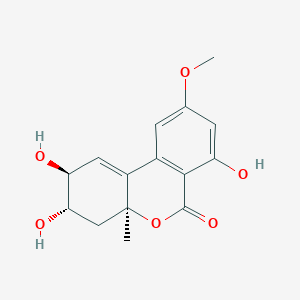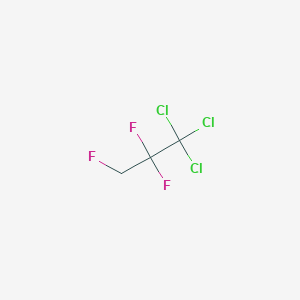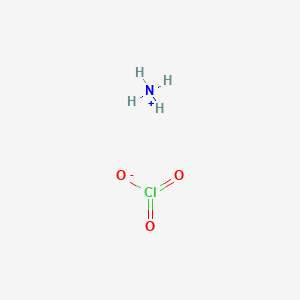
Ammonium chlorate
Vue d'ensemble
Description
Ammonium chlorate is an inorganic compound with the chemical formula NH₄ClO₃ . It is a powerful oxidizer and is known for its instability, decomposing independently and sometimes violently at room temperature . This compound is typically found in small, colorless crystals and is highly soluble in water.
Méthodes De Préparation
Ammonium chlorate can be synthesized through several methods:
Neutralization of Chloric Acid: This involves neutralizing chloric acid with either ammonia or ammonium carbonate.
Double Displacement Reactions: Another method involves precipitating barium, strontium, or calcium chlorates with ammonium carbonate or ammonium sulfate, producing the respective carbonate or sulfate precipitate and an this compound solution.
Bitartrate Method: This method uses warm solutions of potassium chlorate and ammonium bitartrate.
Analyse Des Réactions Chimiques
Ammonium chlorate undergoes several types of chemical reactions:
Decomposition: On heating, this compound decomposes at about 102°C, liberating nitrogen, chlorine, and oxygen.
Oxidation and Reduction: Due to its strong oxidizing properties, this compound can participate in various oxidation-reduction reactions.
Substitution: It can react with other compounds in substitution reactions, although these are less common due to its instability.
Common reagents used in these reactions include chloric acid, ammonia, and various chlorates. The major products formed from these reactions are typically nitrogen, chlorine, and oxygen gases.
Applications De Recherche Scientifique
Ammonium chlorate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and experiments due to its strong oxidizing properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of ammonium chlorate primarily involves its strong oxidizing properties. When it decomposes, it releases oxygen, which can react with other substances, leading to oxidation reactions. This property makes it useful in various chemical processes where oxidation is required.
Comparaison Avec Des Composés Similaires
Ammonium chlorate can be compared with other similar compounds such as:
Ammonium Perchlorate (NH₄ClO₄): Unlike this compound, ammonium perchlorate is more stable and is widely used in rocket propellants.
Potassium Chlorate (KClO₃): This compound is also a strong oxidizer but is more stable than this compound and is used in safety matches and explosives.
Sodium Chlorate (NaClO₃): Sodium chlorate is another strong oxidizer used in herbicides and the paper industry.
The uniqueness of this compound lies in its strong oxidizing properties combined with its instability, making it both useful and hazardous in various applications .
Propriétés
Numéro CAS |
10192-29-7 |
|---|---|
Formule moléculaire |
ClH4NO3 |
Poids moléculaire |
101.49 g/mol |
Nom IUPAC |
azane;chloric acid |
InChI |
InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 |
Clé InChI |
KHPLPBHMTCTCHA-UHFFFAOYSA-N |
SMILES |
[NH4+].[O-]Cl(=O)=O |
SMILES canonique |
N.OCl(=O)=O |
Key on ui other cas no. |
10192-29-7 |
Pictogrammes |
Irritant |
Numéros CAS associés |
10326-21-3 (Parent) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

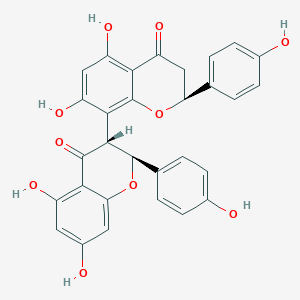
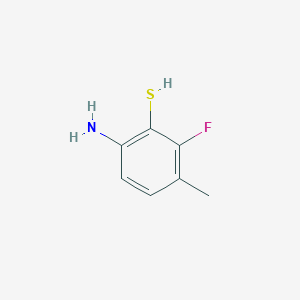
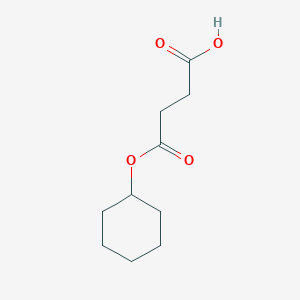
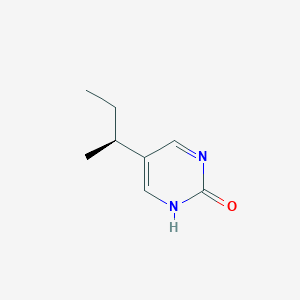
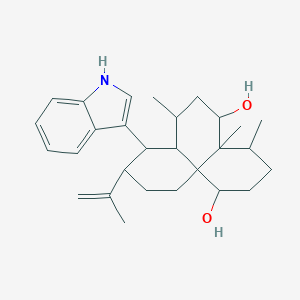
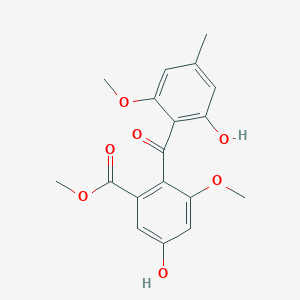
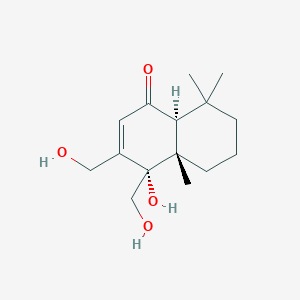

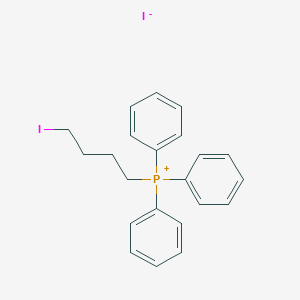
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
